molecular formula C30H33N3O4 B12016306 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one CAS No. 488132-09-8

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one

Cat. No.: B12016306
CAS No.: 488132-09-8
M. Wt: 499.6 g/mol
InChI Key: SGKYXHYYXDBTJK-BYCLXTJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzyloxy and methylbenzoyl intermediates, followed by their coupling with the pyrrol-2-one core. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing the reaction conditions for large-scale synthesis.

Chemical Reactions Analysis

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxy or pyridinyl positions, using reagents like sodium hydride or lithium diisopropylamide.

    Hydrolysis: Acidic or basic hydrolysis can lead to the cleavage of ester or amide bonds, forming corresponding acids or amines.

Scientific Research Applications

4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme interactions and as a probe for investigating biological pathways.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways, influencing various biological processes.

Comparison with Similar Compounds

Similar compounds to 4-(4-(Benzyloxy)-2-methylbenzoyl)-1-(2-(diethylamino)ethyl)-3-hydroxy-5-(pyridin-4-yl)-1H-pyrrol-2(5H)-one include:

    3,5-Di(pyridin-4-yl)benzoic acid: This compound shares the pyridinyl and benzoyl groups but lacks the benzyloxy and diethylaminoethyl functionalities.

    3-(pyridin-2-yl)triimidazotriazine: This compound has a similar pyridinyl group but differs significantly in its overall structure and functional groups.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in the similar compounds mentioned above.

Properties

CAS No.

488132-09-8

Molecular Formula

C30H33N3O4

Molecular Weight

499.6 g/mol

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-4-[hydroxy-(2-methyl-4-phenylmethoxyphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C30H33N3O4/c1-4-32(5-2)17-18-33-27(23-13-15-31-16-14-23)26(29(35)30(33)36)28(34)25-12-11-24(19-21(25)3)37-20-22-9-7-6-8-10-22/h6-16,19,27,34H,4-5,17-18,20H2,1-3H3/b28-26+

InChI Key

SGKYXHYYXDBTJK-BYCLXTJYSA-N

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)\O)/C(=O)C1=O)C4=CC=NC=C4

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3)C)O)C(=O)C1=O)C4=CC=NC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.